![molecular formula C24H24ClNO2 B294904 1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate](/img/structure/B294904.png)
1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBCO-PEG2-Cl, and it is a derivative of the benzylamine family of compounds. The compound has a molecular weight of 426.98 g/mol, and its chemical formula is C25H24ClNO2.
Wirkmechanismus
The mechanism of action of 1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate is not well understood. However, it is believed that the compound acts as a cross-linking agent by forming covalent bonds with the target biomolecules. This process results in the formation of stable bioconjugates that can be used for various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known that the compound is relatively non-toxic and does not cause any significant adverse effects on cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate in lab experiments include its ability to cross-link biomolecules efficiently, its non-toxic nature, and its relatively simple synthesis process. The limitations of using this compound include its high cost, limited availability, and the lack of a well-understood mechanism of action.
Zukünftige Richtungen
1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate has several potential future directions in scientific research. Some of these directions include the development of new bioconjugation methods using this compound, the study of its mechanism of action, and the development of new applications in the field of drug delivery. Additionally, the compound may have potential applications in the development of new diagnostic tools for various diseases.
Synthesemethoden
The synthesis of 1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 2-chlorobenzoic acid with 1-(dibenzylamino)propan-2-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out at room temperature and requires several hours to complete. After the reaction is complete, the product is purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(Dibenzylamino)propan-2-yl 2-chlorobenzoate has several potential applications in scientific research. One of the most significant applications of this compound is in the field of bioconjugation. The compound is used as a cross-linking agent to link biomolecules such as proteins, peptides, and nucleic acids to synthetic polymers. This process is essential in the development of new drugs and diagnostic tools.
Eigenschaften
Molekularformel |
C24H24ClNO2 |
---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
1-(dibenzylamino)propan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C24H24ClNO2/c1-19(28-24(27)22-14-8-9-15-23(22)25)16-26(17-20-10-4-2-5-11-20)18-21-12-6-3-7-13-21/h2-15,19H,16-18H2,1H3 |
InChI-Schlüssel |
IKYUAVBPKPMSMZ-UHFFFAOYSA-N |
SMILES |
CC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.